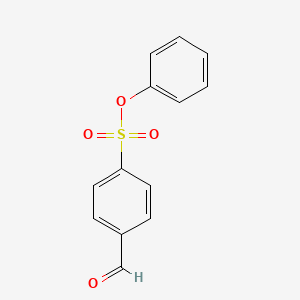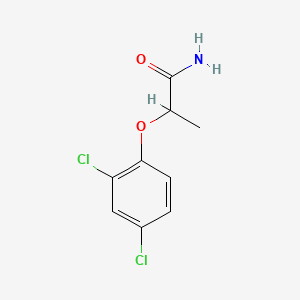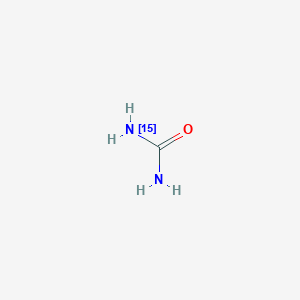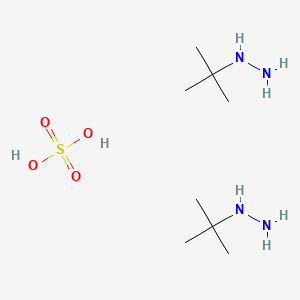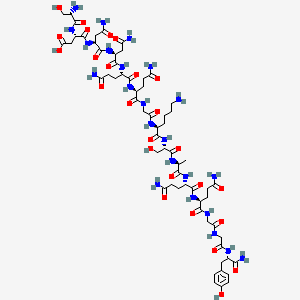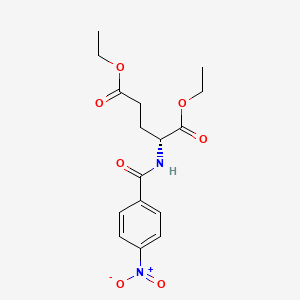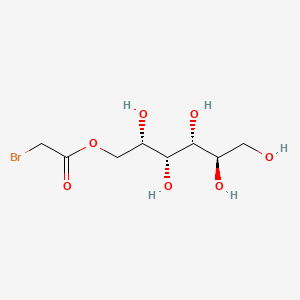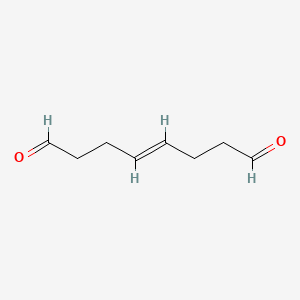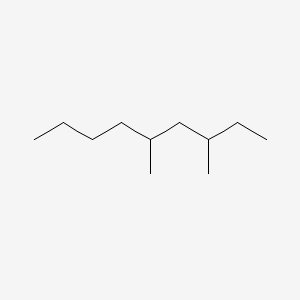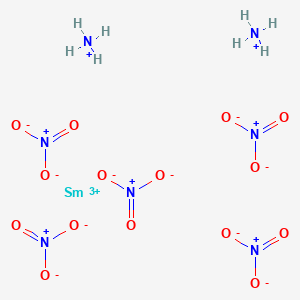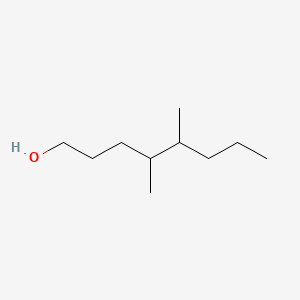
4,5-Dimethyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O It is a branched-chain primary alcohol, characterized by the presence of two methyl groups attached to the fourth and fifth carbon atoms of an octane chain, with a hydroxyl group (-OH) at the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4,5-dimethyloctanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 4,5-dimethyloctanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,5-dimethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4,5-dimethyloctane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4,5-dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 4,5-Dimethyloctanoic acid.
Reduction: 4,5-Dimethyloctane.
Substitution: 4,5-Dimethyloctyl chloride.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyloctan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. The exact pathways and targets involved can vary based on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,5-Dimethyloctanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and applications.
4,5-Dimethyloctyl chloride: Formed by substituting the hydroxyl group with a chlorine atom, used in different synthetic applications.
Uniqueness
4,5-Dimethyloctan-1-ol is unique due to its branched structure and the presence of a terminal hydroxyl group. This combination of features makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
66719-32-2 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
4,5-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-9(2)10(3)7-5-8-11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
UQKHXPAWOMZBLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


